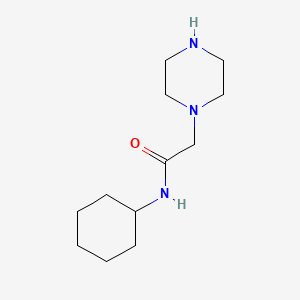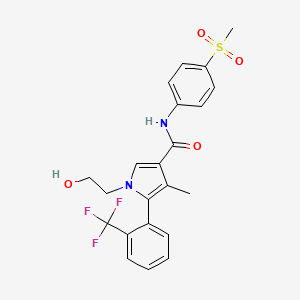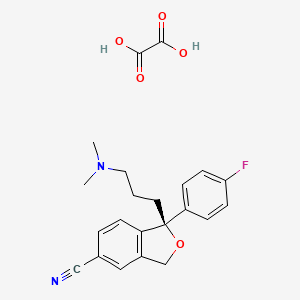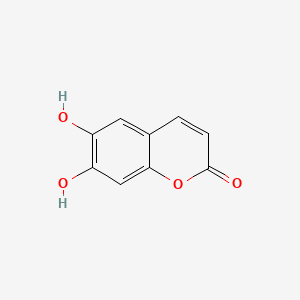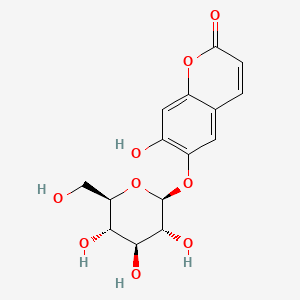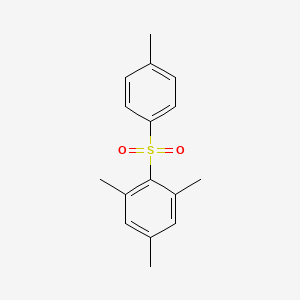
Estramustine phosphate
Descripción general
Descripción
Estramustine phosphate is an antineoplastic agent used for the management of metastatic and/or progressive prostate cancer . It is a steroid phosphate which is the 17-O-phospho derivative of estramustine . It is also referred to as estradiol 3-[bis(2-chloroethyl)carbamate] 17-(dihydrogen phosphate), disodium salt, monohydrate .
Synthesis Analysis
Estramustine phosphate is synthesized through a two-step, one-pot procedure based on the reaction of N, N - bis (2-chloroethyl)carbamoyl chloride with the commercially available [2,4,16,16- 2 H 4 ]estrone or [2,4,16,16,17- 2 H 5 ]estradiol .Molecular Structure Analysis
Estramustine phosphate is a steroid phosphate, a carbamate ester, and an organochlorine compound . It is functionally related to an estramustine .Chemical Reactions Analysis
In vivo, the nitrogen mustard component of Estramustine phosphate is active and can alkylate DNA and other cellular components of rapidly dividing cells .Physical And Chemical Properties Analysis
Estramustine phosphate is a steroid phosphate which is the 17-O-phospho derivative of estramustine. It is a steroid phosphate, a carbamate ester, and an organochlorine compound .Aplicaciones Científicas De Investigación
Prostate Cancer Treatment
EMP is primarily used in the treatment of prostate cancer in men. It functions as a dual agent, providing both chemotherapy and hormonal therapy . EMP is a prodrug that is metabolically converted into active forms that target cancer cells, particularly those that are estrogen receptor-positive. This dual mechanism allows for a targeted approach to treating prostate cancer, reducing the growth and proliferation of cancer cells.
Anti-inflammatory Applications
Synthetic steroids, including estramustine, are developed into their corresponding sodium phosphates for the treatment of inflammations . EMP’s anti-inflammatory properties make it a valuable compound in the research and development of treatments for various inflammatory conditions.
Radiation Protective Properties
EMP has been noted to possess radiation protective properties . This makes it a compound of interest in the development of protective agents against radiation-induced damage, which can be a significant concern in various medical treatments and environments with high radiation exposure.
Drug Design and Development
As a phosphorus-containing drug, EMP is part of a class of therapeutic agents that are often designed as prodrugs with improved selectivity and bioavailability . Research into the structural features and biological mechanisms of EMP can inform the design of new drugs with reduced side effects and toxicity.
Biological Analogue Research
EMP serves as a biological analogue, mimicking endogenous materials and antagonistic endoenzyme supplements . This application is crucial in the study of biological processes and the development of treatments that can interact with or modify these processes.
Chemotherapeutic Research
The cytostatic nature of EMP, due to its nitrogen mustard linkage, makes it a subject of interest in chemotherapeutic research . Studies focus on how EMP can be used to halt the progression of cancer cells, providing insights into the development of new chemotherapeutic agents.
Mecanismo De Acción
Target of Action
Estramustine phosphate primarily targets the Estrogen receptor beta . This receptor is a protein within cells that is activated by the hormone estrogen and can bind more selectively to active estrogen receptors .
Mode of Action
Estramustine phosphate is a derivative of estradiol with a nitrogen mustard moiety, giving it alkylating properties . In vivo, the nitrogen mustard component becomes active and can alkylate DNA and other cellular components (such as tubulin components) of rapidly dividing cells . This causes DNA strand breaks or miscoding events .
Biochemical Pathways
The primary biochemical pathway affected by estramustine phosphate involves the alkylation of DNA or other cellular components . This alkylation leads to DNA damage in rapidly dividing cancerous cells, causing cell death and ideally, tumor shrinkage .
Pharmacokinetics
Estramustine phosphate is readily absorbed from the gastrointestinal tract, with a bioavailability of 44–75% as estramustine and estromustine . It is metabolized in the liver and intestines into several metabolites, including estramustine, estromustine, estradiol, estrone, phosphoric acid, and normustine . The elimination half-life of estramustine phosphate is approximately 1.27 hours . It is excreted in bile and feces .
Result of Action
The result of estramustine phosphate’s action is the induction of apoptosis and cell death in rapidly dividing cells . This is achieved through the alkylation of DNA and other cellular components, leading to DNA strand breaks or miscoding events . This causes DNA damage in rapidly dividing cancerous cells, leading to cell death and ideally, tumor shrinkage .
Action Environment
The action of estramustine phosphate can be influenced by environmental factors. For instance, it has been found that the early recommendations of drug administration together with food or milk were inappropriate, since calcium-containing food and antacids hamper drug uptake . This may have obscured results from earlier clinical studies with estramustine phosphate .
Safety and Hazards
Estramustine phosphate can cause nausea, vomiting, gynecomastia, feminization, demasculinization, sexual dysfunction, blood clots, and cardiovascular complications . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Direcciones Futuras
Estramustine phosphate is an active drug in advanced breast cancer after failure with taxanes and anthracyclines, whose tolerance profile appears favourable . It is also considered as a safe treatment option with some effectiveness for castration-resistant prostate cancer patients who did not undergo cytotoxic chemotherapy .
Propiedades
IUPAC Name |
[(8R,9S,13S,14S,17S)-13-methyl-17-phosphonooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32Cl2NO6P/c1-23-9-8-18-17-5-3-16(31-22(27)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)32-33(28,29)30/h3,5,14,18-21H,2,4,6-13H2,1H3,(H2,28,29,30)/t18-,19-,20+,21+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFOJJHRTBFFOF-RBRWEJTLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OP(=O)(O)O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OP(=O)(O)O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32Cl2NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048667 | |
| Record name | Estramustine phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Estramustine phosphate | |
CAS RN |
4891-15-0 | |
| Record name | Estramustine phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4891-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estramustine phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004891150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estramustine phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14674 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ESTRAMUSTINE PHOSPHATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89199 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Estramustine phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Estra-1,3,5(10)-triene-3,17β-diol 3-[bis(2-chloroethyl)carbamate] 17-(dihydrogen phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.193 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESTRAMUSTINE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUZ9585Y7B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-5-[(4Z)-5-oxo-4-[(5-phenylfuran-2-yl)methylidene]-3-(trifluoromethyl)pyrazol-1-yl]benzoic acid](/img/structure/B1671232.png)

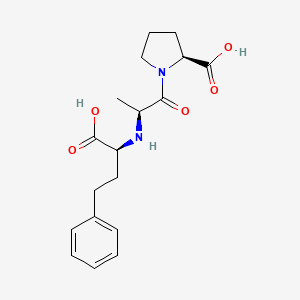
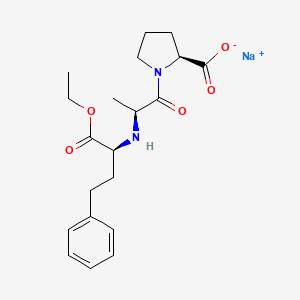
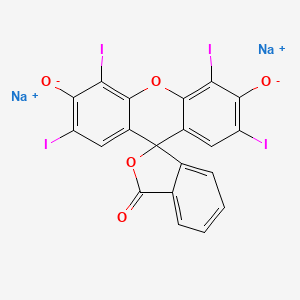
![(3S,4S)-5-cyclohexyl-N-hexyl-3-hydroxy-4-[[(2S)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-3-naphthalen-1-ylpropanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide](/img/structure/B1671240.png)
![5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione](/img/structure/B1671242.png)
